Cas no 1805372-83-1 (2-Bromo-5-(difluoromethyl)-3-hydroxypyridine-6-sulfonamide)

2-Bromo-5-(difluoromethyl)-3-hydroxypyridine-6-sulfonamide is a specialized heterocyclic compound featuring a bromo-substituted pyridine core with difluoromethyl and hydroxypyridine functionalities, as well as a sulfonamide group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the difluoromethyl group enhances metabolic stability, while the sulfonamide moiety offers potential for further derivatization. Its bromo-substitution allows for selective cross-coupling reactions, facilitating the construction of complex molecular architectures. The compound’s well-defined reactivity profile and structural versatility make it particularly useful in medicinal chemistry for the development of bioactive molecules. Proper handling and storage are recommended due to its sensitivity to moisture and light.
2-Bromo-5-(difluoromethyl)-3-hydroxypyridine-6-sulfonamide structure
1805372-83-1 structure
Product Name:2-Bromo-5-(difluoromethyl)-3-hydroxypyridine-6-sulfonamide
CAS No:1805372-83-1
MF:C6H5BrF2N2O3S
MW:303.081306219101
CID:4809538
Update Time:2025-06-07

2-Bromo-5-(difluoromethyl)-3-hydroxypyridine-6-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-5-(difluoromethyl)-3-hydroxypyridine-6-sulfonamide
    • Inchi: 1S/C6H5BrF2N2O3S/c7-4-3(12)1-2(5(8)9)6(11-4)15(10,13)14/h1,5,12H,(H2,10,13,14)
    • InChI Key: LODMOAMNISVMAZ-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(C(F)F)C(=N1)S(N)(=O)=O)O

Computed Properties

  • Exact Mass: 301.917
  • Monoisotopic Mass: 301.917
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 102

2-Bromo-5-(difluoromethyl)-3-hydroxypyridine-6-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029058652-1g
2-Bromo-5-(difluoromethyl)-3-hydroxypyridine-6-sulfonamide
1805372-83-1 97%
1g
$1,579.40 2022-04-01

Additional information on 2-Bromo-5-(difluoromethyl)-3-hydroxypyridine-6-sulfonamide

Introduction to 2-Bromo-5-(difluoromethyl)-3-hydroxypyridine-6-sulfonamide (CAS No. 1805372-83-1)

2-Bromo-5-(difluoromethyl)-3-hydroxypyridine-6-sulfonamide, identified by its CAS number 1805372-83-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine sulfonamide class, a structural motif known for its broad spectrum of biological activities. The presence of multiple functional groups, including a bromo substituent, a difluoromethyl group, a hydroxyl group, and a sulfonamide moiety, contributes to its unique chemical properties and potential applications in drug discovery.

The molecular structure of 2-Bromo-5-(difluoromethyl)-3-hydroxypyridine-6-sulfonamide is characterized by a pyridine ring that serves as the core scaffold. The bromo group at the 2-position and the difluoromethyl group at the 5-position introduce electrophilic centers, making the compound susceptible to nucleophilic substitution reactions. Additionally, the hydroxyl group at the 3-position and the sulfonamide group at the 6-position contribute to hydrogen bonding capabilities and solubility in polar solvents. These structural features make it a versatile intermediate in synthetic chemistry and a promising candidate for further derivatization.

In recent years, there has been growing interest in pyridine sulfonamides due to their demonstrated efficacy as bioactive molecules. Studies have shown that compounds containing this scaffold exhibit inhibitory activity against various enzymes and receptors involved in metabolic pathways, inflammation, and cancer progression. The difluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making it a valuable moiety in drug design.

One of the most compelling aspects of 2-Bromo-5-(difluoromethyl)-3-hydroxypyridine-6-sulfonamide is its potential as a building block for novel therapeutic agents. Researchers have leveraged its structural features to develop inhibitors targeting kinases, proteases, and other key enzymes implicated in diseases such as diabetes, cardiovascular disorders, and oncological conditions. For instance, derivatives of this compound have been explored for their ability to modulate Janus kinases (JAKs), which play a crucial role in inflammatory responses.

The hydroxyl group in 2-Bromo-5-(difluoromethyl)-3-hydroxypyridine-6-sulfonamide provides an additional site for functionalization, allowing chemists to introduce diverse substituents that can fine-tune biological activity. This flexibility has led to the synthesis of several analogs with enhanced potency and selectivity. Moreover, the sulfonamide moiety is well-documented for its role in drug development due to its ability to form stable hydrogen bonds with biological targets.

Recent advances in computational chemistry have further accelerated the discovery process for compounds like 2-Bromo-5-(difluoromethyl)-3-hydroxypyridine-6-sulfonamide. Molecular docking studies have been instrumental in predicting binding interactions with potential drug targets, enabling researchers to optimize lead structures before moving into costly wet-lab experiments. These computational approaches have identified several promising derivatives with improved pharmacokinetic profiles.

The synthesis of 2-Bromo-5-(difluoromethyl)-3-hydroxypyridine-6-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. The bromination step at the 2-position is particularly critical and must be carefully monitored to avoid side reactions. Similarly, the introduction of the difluoromethyl group often necessitates specialized reagents and catalysts to ensure high yield and purity. Despite these challenges, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis.

In conclusion, 2-Bromo-5-(difluoromethyl)-3-hydroxypyridine-6-sulfonamide represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutics targeting various diseases. As research continues to uncover new biological functions and synthetic strategies, this compound is poised to play an important role in future drug development efforts.

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